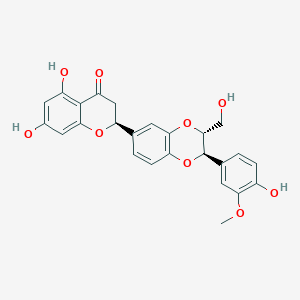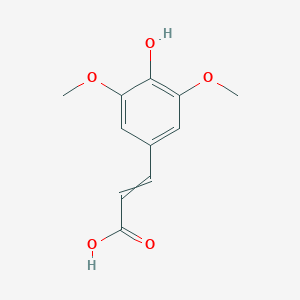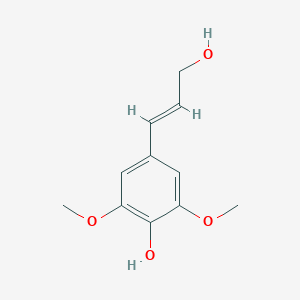
Soyasaponin I
Descripción general
Descripción
Soyasaponin I is a triterpenoid saponin composed of soyasapogenol B with an alpha-L-rhamnopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->2)-beta-D-glucopyranosiduronic acid moiety attached at the 3-position via a glycosidic linkage . It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative, and a carbohydrate acid derivative . It is functionally related to soyasapogenol B .
Synthesis Analysis
Soyasaponin I is biosynthesized from soyasapogenol B by successive sugar transfer reactions . In vitro analysis revealed that GmSGT2 transfers a galactosyl group from UDP-galactose to soyasapogenol B monoglucuronide, and that GmSGT3 transfers a rhamnosyl group from UDP-rhamnose to soyasaponin III .
Molecular Structure Analysis
The molecular formula of Soyasaponin I is C48H78O18 . The molecular weight is 943.1 g/mol . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 R )-6- [ [ (3 S ,4 S ,4 aR ,6 aR ,6 bS ,8 aR ,9 R ,12 aS ,14 aR ,14 bR )-9-hydroxy-4- (hydroxymethyl)-4,6 a ,6 b ,8 a ,11,11,14 b -heptamethyl-1,2,3,4 a ,5,6,7,8,9,10,12,12 a ,14,14 a -tetradecahydropicen-3-yl]oxy]-5- [ (2 S ,3 R ,4 S ,5 R ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-3- [ (2 S ,3 R ,4 R ,5 R ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving Soyasaponin I are primarily related to its biosynthesis. As mentioned earlier, GmSGT2 and GmSGT3 enzymes play a crucial role in the biosynthesis of Soyasaponin I .
Physical And Chemical Properties Analysis
Soyasaponin I is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties . This is due to its structure, which consists of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain .
Aplicaciones Científicas De Investigación
Plant Defense and Human Health : Soyasaponin I plays significant roles in plant defense and has implications for human health. It is involved in rhizosphere microbial interactions, biosynthetic regulation, and immunological effects, potentially offering therapeutic benefits. Its bioavailability and biotransformation processes are also of interest (Yates, Roberson, Ramsue, & Song, 2021).
Biological Functionality : Exhibiting anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, hepato-, and cardiovascular-protective activities, Soyasaponin I is a candidate for functional food applications (Guang, Chen, Sang, & Cheng, 2014).
Colon Anticarcinogenic Activity : Soyasaponin I has been studied for its ability to suppress colon cancer cell growth, suggesting its potential as a dietary chemopreventive agent against colon cancer (Gurfinkel & Rao, 2003).
Apoptosis Induction in Cancer Cells : Soyasaponins I and III can induce apoptosis in hepatocarcinoma cell lines, contributing to the bioactive and chemopreventative properties of soy (Zhang & Popovich, 2010).
Biotechnological Production : Soyasaponin I has been produced in high yields using cell suspension culture from Tipuana speciosa, demonstrating its potential for large-scale production via biotechnological methods (Kassem et al., 2021).
Inflammation Inhibition : Soyasaponin I has shown effectiveness in blunting inflammation by inhibiting the ROS-mediated activation of the PI3K/Akt/NF-kB pathway (Zha et al., 2014).
Anti-Obesity Effects : Research indicates that soyasaponins, including Soyasaponin I, can exert anti-obesity effects in adipocytes by downregulating PPARγ, a key regulator in fat cell development (Yang et al., 2015).
Attenuation of Colitis : Soyasaponin I has been found to attenuate colitis in mouse models by inhibiting the NF-κB pathway, suggesting potential therapeutic applications in inflammatory bowel diseases (Lee, Park, Yeo, Han, & Kim, 2010).
Antiviral Properties : Although more focused on soyasaponin II, there is research indicating potential antiviral activities of soyasaponins including soyasaponin I (Hayashi, Hayashi, Hiraoka, & Ikeshiro, 1997).
Bioavailability and Absorption : Studies on the absorption of soyasaponin I in human intestinal cells and its bioavailability in humans provide crucial insights for its potential dietary applications (Hu, Reddy, Hendrich, & Murphy, 2004).
Isolation and Purification Protocols : Research into the effective isolation and purification of soyasaponins, including Soyasaponin I, from soy and other sources is crucial for its utilization in various applications (Zhao, Yan, Huang, & Sun, 2012).
Metabolic Pathways and Estrogenic Effects : The metabolism of Soyasaponin I by human intestinal microflora and its resultant estrogenic and cytotoxic effects have been examined, highlighting the compound's complex interactions within the human body (Chang et al., 2009).
Mecanismo De Acción
Target of Action
Soyasaponin I, also known as Soyasaponin Bb, primarily targets the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . TLR4 and MyD88 are key components of the innate immune system, playing a crucial role in the initiation of inflammatory responses .
Direcciones Futuras
Soyasaponin I has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been found to alleviate hypertensive intracerebral hemorrhage by inhibiting the renin-angiotensin-aldosterone system . These findings suggest that Soyasaponin I may serve as an effective drug for the treatment of certain conditions in the future .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDAHAWQAGSZDD-IOVCITQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031429 | |
| Record name | Soyasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Soyasaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Soyasaponin I | |
CAS RN |
51330-27-9 | |
| Record name | Soyasaponin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51330-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasaponin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soyasaponin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Soyasaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
| Record name | Soyasaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
A: Soyasaponin I acts as a renin inhibitor, targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) [, ]. This inhibition disrupts the RAAS pathway, ultimately leading to a decrease in blood pressure.
A: Molecular docking simulations and molecular dynamics studies suggest that while Soyasaponin I binds to the active site of renin, it may not completely block angiotensinogen binding []. This suggests a potential partial non-competitive inhibition mechanism, attenuating the formation of the renin-angiotensinogen complex.
A: Research indicates that Soyasaponin I inhibits the NF-κB pathway, a key regulator of inflammation [, ]. This inhibition leads to decreased production of pro-inflammatory cytokines (TNF-α and IL-1β), inflammatory mediators (NO and PGE2), and inflammatory enzymes (COX-2 and iNOS) [].
A: Soyasaponin I has a molecular formula of C48H78O18 and a molecular weight of 943.1 g/mol [, ].
ANone: Soyasaponin I can be identified through various spectroscopic techniques. Key data points include:
- NMR: 1H and 13C NMR spectra are crucial for structural elucidation, particularly for determining the sugar moiety attachments and stereochemistry [, , , ].
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment mass spectrometry (FAB-MS) are used to determine the molecular weight and fragmentation patterns [, , , ].
A: The stability of Soyasaponin I can be affected by storage conditions. Studies have shown that the ratio of Soyasaponin I to its DDMP-conjugated form increases with storage time in dehulled peas, suggesting hydrolysis of the conjugate during storage [].
A: Soyasaponin I itself does not possess catalytic properties. It is a substrate for enzymes like saponin hydrolases that cleave its glycosidic bonds [].
A: Yes, molecular docking simulations and molecular dynamics studies have been employed to investigate the interaction of Soyasaponin I with renin, providing insights into its potential inhibitory mechanism [, ].
A: * Anti-complementary activity: The presence of a trisaccharide group in Soyasaponin I contributes to its anti-complementary activity, which is more potent compared to diglycosidic or monoglycosidic analogs []. The free acid form of the glucuronic acid moiety also plays a crucial role in this activity [].* Anti-HSV-1 activity: The presence of a glucosyl unit in the central sugar moiety enhances anti-HSV-1 activity []. Additionally, a carbonyl group at C-22 of the aglycone moiety contributes more to the activity than a hydroxyl group at the same position, while a hydroxyl group at C-24 might reduce the activity [].* Hepatoprotective activity: Studies comparing Soyasaponin I with its aglycone (soyasapogenol B) and its metabolites (soyasapogenol B monoglucuronide, Soyasaponin III) indicate that the type and number of sugar moieties attached to the aglycone influence the hepatoprotective activity [, ].
A: Soyasaponin I exhibits low absorption in human intestinal cells and undergoes significant metabolism by gut microorganisms, leading to low bioavailability []. Formulating strategies that enhance its stability in the gastrointestinal tract and improve its absorption could increase its bioavailability.
ANone: Specific SHE regulations concerning Soyasaponin I are currently unavailable as it is not yet a registered pharmaceutical product.
A: Studies show limited absorption of Soyasaponin I in the human gut []. It is primarily metabolized by intestinal microflora into soyasapogenol B, which is then excreted in feces [, ].
A:
Anti-inflammatory activity: LPS-stimulated mouse peritoneal macrophages have been used to assess the inhibitory effects of Soyasaponin I on inflammatory markers [].* Hepatoprotective activity: Primary cultures of rat hepatocytes have been used to evaluate the protective effects of Soyasaponin I and its analogs against immunologically-induced liver injury [].* Cytotoxicity:* Various cancer cell lines, including A549, MCF7, HeLa, and HepG2, have been used to assess the cytotoxic potential of Soyasaponin I and its metabolite, soyasapogenol B [].
A: * Hypertension: Spontaneously hypertensive rats have been used to investigate the anti-hypertensive effects of Soyasaponin I [].* Colitis: The TNBS-induced colitis mouse model has been used to study the anti-inflammatory effects of Soyasaponin I in vivo [].* Gastric ulcers: Diclofenac-induced gastric ulcers in rats have been used to investigate the gastroprotective effects of Soyasaponin I [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[10]-Shogaol](/img/structure/B192378.png)






